3-ethyl-2-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]quinazolin-4-one
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Overview
Description
3-ethyl-2-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]quinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]quinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of an indole derivative with a quinazolinone precursor under specific reaction conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis have been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating or refluxing .
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, amine derivatives, and quinazoline N-oxides, depending on the specific reaction and conditions employed .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-ethyl-2-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These include compounds like 2-methyl-4-quinazolinone and 3-phenyl-2-quinazolinone, which share a similar core structure but differ in their substituents.
Indole derivatives: Compounds such as indole-3-carbinol and indole-3-acetic acid, which have an indole moiety similar to the one in the compound of interest.
Uniqueness
What sets 3-ethyl-2-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]quinazolin-4-one apart is its unique combination of the quinazolinone and indole moieties, which imparts distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
364619-34-1 |
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Molecular Formula |
C22H21N3O2 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-ethyl-2-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]quinazolin-4-one |
InChI |
InChI=1S/C22H21N3O2/c1-4-24-20(23-18-11-7-5-10-16(18)21(24)26)13-17-15-9-6-8-12-19(15)25(14(2)3)22(17)27/h5-14H,4H2,1-3H3/b17-13- |
InChI Key |
ZNQHVVWVCLWIKI-LGMDPLHJSA-N |
Isomeric SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)/C=C\3/C4=CC=CC=C4N(C3=O)C(C)C |
Canonical SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)C=C3C4=CC=CC=C4N(C3=O)C(C)C |
solubility |
22.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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